![molecular formula C12H16ClNO B220355 N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide, also known as CDDP, is a chemical compound that has been widely studied for its potential use in scientific research. CDDP is a member of the amide class of compounds, which are characterized by the presence of a carbonyl group attached to a nitrogen atom.
作用机制
The mechanism of action of N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide is not fully understood, but it is thought to involve the inhibition of PTPs, which are enzymes that regulate the activity of signaling molecules such as protein kinases. By inhibiting PTPs, N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide may be able to enhance the activity of these signaling molecules, leading to increased cellular proliferation and survival.
Biochemical and Physiological Effects
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell migration and invasion, and the inhibition of angiogenesis (the formation of new blood vessels). N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit PTPs.
实验室实验的优点和局限性
One advantage of using N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide in lab experiments is its ability to inhibit PTPs, which can be useful for studying the role of these enzymes in cellular signaling pathways. However, one limitation of using N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide is its potential toxicity, which may limit its use in certain experimental systems.
未来方向
There are several potential future directions for research on N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide, including the development of more potent and selective inhibitors of PTPs, the identification of new targets for N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide in cancer cells, and the investigation of the potential use of N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide in combination with other cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide and its potential applications in scientific research.
合成方法
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide as a white solid, which can be purified using standard methods such as recrystallization or chromatography.
科学研究应用
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of protein tyrosine phosphatases (PTPs), which play a key role in the regulation of cellular signaling pathways. N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide has also been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
属性
产品名称 |
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide |
|---|---|
分子式 |
C12H16ClNO |
分子量 |
225.71 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) |
InChI 键 |
XIYIHDPIDPTEHN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NCC1=CC=CC=C1Cl |
规范 SMILES |
CC(C)(C)C(=O)NCC1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



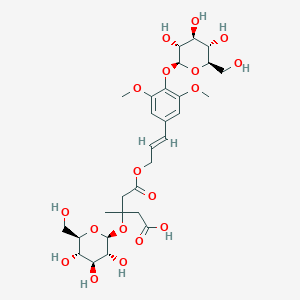

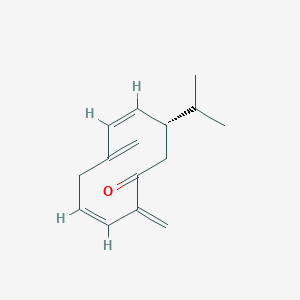
![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)
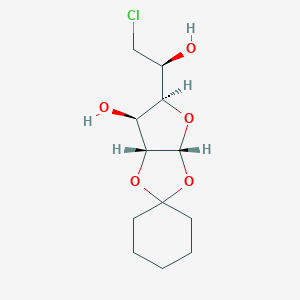
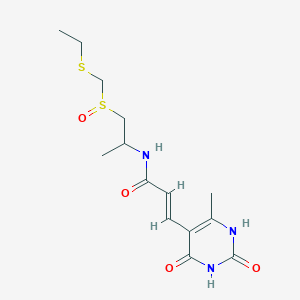
![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)
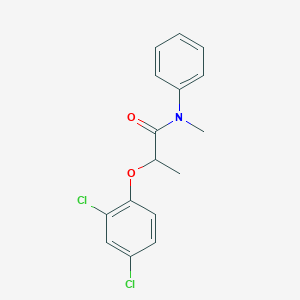
![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)
![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)

![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)